molecular formula C14H13N B15159781 3-(2-Naphthyl)-3-pyrroline CAS No. 761395-96-4

3-(2-Naphthyl)-3-pyrroline

Cat. No.: B15159781
CAS No.: 761395-96-4
M. Wt: 195.26 g/mol
InChI Key: NBMKPMWMHZDKQM-UHFFFAOYSA-N
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Description

3-(2-Naphthyl)-3-pyrroline is an organic compound that features a naphthyl group attached to a pyrroline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthyl)-3-pyrroline typically involves the reaction of 2-naphthylamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where 2-naphthylamine reacts with an aldehyde in the presence of an acid catalyst to form the desired pyrroline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized to achieve efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthyl)-3-pyrroline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyl-pyrrole derivatives.

    Reduction: Reduction reactions can convert the pyrroline ring to a pyrrolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Naphthyl-pyrrole derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitrated naphthyl-pyrroline derivatives.

Scientific Research Applications

3-(2-Naphthyl)-3-pyrroline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Naphthyl)-3-pyrroline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Naphthyl)-L-alanine: An amino acid derivative with similar structural features.

    Naphthalene derivatives: Compounds like naphthalene, naphthol, and naphthylamine share the naphthyl group but differ in their functional groups and reactivity.

Uniqueness

3-(2-Naphthyl)-3-pyrroline is unique due to the presence of both a naphthyl group and a pyrroline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14/h1-7,9,15H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKPMWMHZDKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732951
Record name 3-(Naphthalen-2-yl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761395-96-4
Record name 3-(Naphthalen-2-yl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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